molecular formula C23H17ClN2O4 B2687679 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 332022-47-6

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2687679
CAS No.: 332022-47-6
M. Wt: 420.85
InChI Key: OPVALUYWVBVWTK-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a 4-chlorobenzoyl group at position 4, a hydroxyl group at position 3, a 4-methoxyphenyl substituent at position 5, and a pyridin-2-yl group at position 1. Structural analogs suggest that modifications to the substituents can significantly alter biological activity and physicochemical properties .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-30-17-11-7-14(8-12-17)20-19(21(27)15-5-9-16(24)10-6-15)22(28)23(29)26(20)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNGTPFRLYFODB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorobenzoyl chloride with appropriate reagents to form the core pyrrolone structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like pyridine. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of new compounds with diverse functionalities.

  • Biology: It can be used as a probe or inhibitor in biological studies to investigate cellular processes and pathways.

  • Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic applications.

  • Industry: It can be utilized in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Heterocyclic Substituents : Replacement of pyridin-2-yl with thiazol-2-yl (e.g., ) or thiadiazol-2-yl (e.g., ) alters inhibitory potency. Thiophene-containing analogs (e.g., F3226-1198) show higher activity (IC₅₀ = 2.6 μM), likely due to enhanced π-π stacking in enzyme binding pockets .
  • Polar Substituents : Hydroxyl and methoxy groups improve water solubility but may reduce membrane permeability. For example, the 4-hydroxy-3-methoxyphenyl group in introduces additional hydrogen-bonding sites .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is estimated at ~428.91 g/mol (based on ), higher than simpler analogs like the 386.12 g/mol compound in . Higher molecular weight may limit bioavailability.
  • LogP Predictions : Chlorobenzoyl and pyridinyl groups likely increase lipophilicity compared to hydroxyl- or methoxy-rich analogs (e.g., ).

Biological Activity

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H25ClN2O6
  • Molecular Weight : 472.92 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical name.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is thought to modulate enzyme activity and receptor binding, influencing several biochemical pathways. The presence of functional groups such as the chlorobenzoyl and methoxyphenyl moieties enhances its reactivity and specificity toward biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar pyrrol compounds exhibit significant antibacterial and antitubercular activities. For instance, compounds with structural similarities to this compound showed minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating promising antimicrobial properties .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated moderate cytotoxicity, particularly against lung adenocarcinoma (A549) cells, with MIC values reaching up to 62.5 µg/mL, suggesting potential for anticancer applications .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are hypothesized based on its structural analogs that have shown effectiveness as cyclooxygenase (COX) inhibitors. These compounds often exhibit selectivity towards COX-II, which is implicated in inflammatory processes . Further research is needed to elucidate the specific anti-inflammatory mechanisms of this compound.

Study on Antibacterial Properties

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyrrol derivatives, including those structurally related to the target compound. The findings revealed that certain derivatives exhibited enhanced activity against Mycobacterium tuberculosis, with IC50 values significantly lower than those of traditional antibiotics .

CompoundMIC (µg/mL)Activity
4a0.8Strong
4b2.0Moderate
4c10Weak

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of similar compounds on cancer cell lines. The study reported that while some compounds showed high cytotoxicity, others displayed selective toxicity towards specific cancer types without affecting normal cells significantly.

Cell LineIC50 (µg/mL)Remarks
A54962.5Moderate cytotoxicity
Vero>100Low cytotoxicity

Q & A

Q. Critical Conditions :

StepSolventCatalyst/TempYield Optimization
CyclizationDMSONaH, 80°CSlow addition of reagents to control exothermicity
AcylationDCMAlCl₃, 0°C → RTStrict anhydrous conditions to prevent hydrolysis

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., hydroxy group at δ ~12 ppm; pyridinyl protons at δ 7.5–8.5 ppm) .
    • HRMS : High-resolution mass spectrometry (e.g., m/z 428.909 [M+H]⁺) confirms molecular formula (C₂₃H₂₅ClN₂O₄) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~8.2 min) .

Basic: What functional groups influence this compound’s reactivity and bioactivity?

Answer:
Key groups include:

  • 3-Hydroxy-pyrrolone : Chelates metal ions, enabling potential enzyme inhibition .
  • 4-Chlorobenzoyl : Enhances lipophilicity and π-stacking with aromatic residues in target proteins .
  • Pyridinyl Ring : Participates in hydrogen bonding via nitrogen lone pairs .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism in pyrrolone):

Variable Temperature NMR : Conduct ¹H NMR at –20°C to slow tautomerism and resolve splitting .

Deuterium Exchange : Addition of D₂O quenches enolic -OH, simplifying spectra .

Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict dominant tautomeric forms .

Advanced: What strategies optimize reaction yields while minimizing by-products?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acylation to stabilize intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for regioselective benzoylation .
  • In Situ Monitoring : TLC (silica, UV detection) tracks reaction progress and identifies side products early .

Q. Case Study :

CatalystYield (%)Major By-Product
AlCl₃72Over-acylated isomer
ZnCl₂85None observed

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Substituent Variation :

  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density .
  • Modify the pyridinyl ring with methyl or fluoro substituents to enhance target binding .

Biological Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization assays .
  • Cellular Uptake : Measure logP values (HPLC) to correlate lipophilicity with cytotoxicity .

Advanced: What computational methods predict this compound’s stability under physiological conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/octanol to assess hydrolytic stability of the ester group .
  • pKa Prediction : Use software like MarvinSuite to estimate ionization states (e.g., hydroxy group pKa ~9.5) .

Advanced: How to design derivatives with improved metabolic stability?

Answer:

  • Block Metabolic Hotspots :
    • Replace labile methoxy groups with trifluoromethoxy to resist CYP450 oxidation .
    • Introduce deuterium at α-positions of the pyrrolone to slow metabolism .
  • Prodrug Approaches : Mask the hydroxy group as a phosphate ester for enhanced solubility and controlled release .

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